2-Benzyl-7-bromo-2H-indazole
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Overview
Description
2-Benzyl-7-bromo-2H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals. The presence of a bromine atom at the 7th position and a benzyl group at the 2nd position makes this compound unique and potentially useful in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-7-bromo-2H-indazole can be achieved through several methods. One common approach involves the cyclization of o-bromoanilines with benzyl azides under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the benzyl group at the 2nd position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-7-bromo-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-benzyl-2H-indazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl boronic acids in the presence of a palladium catalyst are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-Benzyl-2H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-7-bromo-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-bromo-2H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of the bromine atom and benzyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Benzyl-2H-indazole: Lacks the bromine atom at the 7th position.
7-Bromo-2H-indazole: Lacks the benzyl group at the 2nd position.
2-Phenyl-7-bromo-2H-indazole: Has a phenyl group instead of a benzyl group at the 2nd position.
Uniqueness: 2-Benzyl-7-bromo-2H-indazole is unique due to the presence of both the bromine atom and the benzyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry and drug design .
Properties
Molecular Formula |
C14H11BrN2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
2-benzyl-7-bromoindazole |
InChI |
InChI=1S/C14H11BrN2/c15-13-8-4-7-12-10-17(16-14(12)13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
MWJABMCILYVZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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